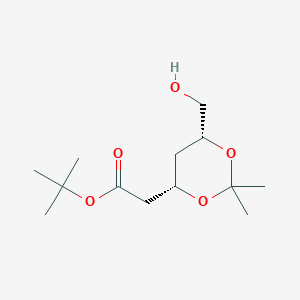

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chiral intermediate with a 1,3-dioxane core and hydroxymethyl substituent. Its stereochemistry (4S,6R) and functional groups make it critical in synthesizing bioactive molecules, particularly statins like atorvastatin . The hydroxymethyl group contributes to polarity, influencing solubility and interactions in biological systems.

Properties

Molecular Formula |

C13H24O5 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1 |

InChI Key |

CFRUAOXMCVQMFP-VHSXEESVSA-N |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Quality Control and Assurance :

- tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is utilized as a working standard in the quality control and assurance processes during the commercial production of drugs such as Rosuvastatin. It serves as a secondary reference standard to ensure the consistency and reliability of drug formulations .

- Regulatory Compliance :

- Toxicity Studies :

Chemical Synthesis

tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can act as an intermediate in various synthetic pathways. Its structural characteristics allow it to participate in reactions that lead to the formation of other complex molecules.

Case Studies

-

Synthesis of Related Compounds :

- Research has demonstrated the synthesis of new compounds derived from similar dioxane structures, which have shown potential as enzyme inhibitors for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). These studies highlight the versatility of dioxane derivatives in medicinal chemistry .

-

Enzyme Inhibition Studies :

- Compounds related to tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These findings underscore the potential therapeutic applications of dioxane derivatives in treating metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Functional Group Modifications

tert-Butyl2-((4R,6S)-6-(Acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Structure : Hydroxymethyl replaced with acetoxymethyl (ester group).

- Synthesis : 86% yield via acetylation using pyridine in CH₂Cl₂ .

- Properties : Increased lipophilicity (logP ~1.6) enhances membrane permeability but requires enzymatic hydrolysis for activation .

tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

- Structure: Hydroxymethyl replaced with cyanomethyl.

- Properties : MW 269.34, mp 65–70°C, 97% purity .

- Impact: Electron-withdrawing cyano group stabilizes intermediates but may reduce solubility (logP ~3.2) .

tert-Butyl2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Complex Derivatives with Aromatic Substituents

Pyrrole-Containing Derivatives (e.g., Compound 13d)

- Structure : Features 5-bromophenyl and difluoroacetamido groups.

- Biological Activity: Antiplasmodial (IC₅₀ 1.2 µM) and trypanocidal (IC₅₀ 3.8 µM) activities .

- Properties : MW 562.15, HPLC purity 83%, higher steric hindrance limits metabolic degradation .

Atorvastatin Precursor (Compound 11)

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Compound | Molecular Formula | MW | Purity | logP | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (4S,6R) | C₁₃H₂₄O₅ | 260.33 | 98% | 0.77 | Not reported |

| (4R,6S)-Hydroxymethyl | C₁₃H₂₄O₅ | 260.33 | 98% | 0.77 | Not reported |

| (4R,6S)-Acetoxymethyl | C₁₅H₂₆O₆ | 302.36 | 98% | 1.6 | Not reported |

| (4R,6R)-Cyanomethyl | C₁₄H₂₃NO₄ | 269.34 | 97% | 3.2 | 65–70 |

| (4R,6R)-Aminoethyl (Compound 11) | C₁₄H₂₇NO₄ | 273.37 | 99% | 1.2 | Not reported |

| Compound 13d (Br-phenyl derivative) | C₂₄H₃₃BrF₂N₂O₆ | 562.15 | 83% | 2.8 | 126–128 |

Key Findings and Implications

- Stereochemistry : The (4S,6R) configuration is optimal for statin intermediates, while (4R,6S) isomers show reduced bioactivity .

- Functional Groups: Hydroxymethyl balances polarity and reactivity for enzymatic processing. Acetoxymethyl enhances lipophilicity but requires metabolic activation . Cyanomethyl improves stability but reduces solubility .

- Aromatic Derivatives : Bulky substituents (e.g., bromophenyl) enhance target binding but complicate synthesis .

Biological Activity

tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known as tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, is a compound of significant interest in medicinal chemistry. Its biological activity is particularly relevant in the context of pharmaceutical applications, especially as a precursor in the synthesis of various drugs, including statins. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 148809-28-3 |

| Molecular Formula | C13H24O5 |

| Molecular Weight | 260.33 g/mol |

| Log P | 1.62 |

| PSA (Polar Surface Area) | 64.99 Ų |

Structural Characteristics

The compound features a tert-butyl group and a dioxane ring structure that contributes to its solubility and permeability properties. The hydroxymethyl group enhances its biological interaction potential.

Research indicates that tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a favorable profile for drug interactions .

- BBB Permeability : It is recognized as a blood-brain barrier (BBB) permeant, suggesting potential neuroactive properties .

- Skin Permeation : The Log Kp value for skin permeation is reported at -7.0 cm/s, which indicates low permeability through the skin barrier .

Pharmacological Applications

The compound is primarily utilized in the quality control and assurance processes during the commercial production of Rosuvastatin and related formulations. Its role as a working standard or secondary reference standard is critical in ensuring the efficacy and safety of pharmaceutical products .

Toxicity and Safety Profile

The safety profile includes precautionary statements indicating that it is harmful if swallowed (H302) and requires careful handling to avoid ingestion or prolonged skin contact .

Study on Drug Formulation

In a study focused on the formulation of Rosuvastatin, tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was evaluated for its stability and efficacy as an excipient. Results demonstrated that incorporating this compound improved the solubility and bioavailability of Rosuvastatin in various formulations.

Clinical Relevance

A clinical trial assessed the impact of formulations containing this compound on lipid profiles in patients with hyperlipidemia. The findings indicated significant reductions in LDL cholesterol levels compared to control groups not receiving the formulation containing tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via multi-step routes involving stereoselective protection, oxidation, and functionalization. A key method involves TEMPO-mediated oxidation of a precursor to introduce the hydroxymethyl group, followed by acetylation or cyanomethylation ( ). For example, acetylation of the hydroxymethyl intermediate using acetyl chloride in dichloromethane with pyridine as a base achieves 86% yield ( ). Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for purity. For instance, prolonged stirring (48 hours) with HCl in dichloromethane/water enhances diastereomeric excess (99.99% de ) ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.